1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a compound characterized by its complex structure, which includes a piperidine ring substituted with a methoxyphenylsulfonyl group and a carboxylic acid moiety. Its molecular formula is C19H21NO5S, and it has a molecular weight of 375.44 g/mol . This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
The chemical reactivity of 1-[(2-methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:
The synthesis of 1-[(2-methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid typically involves several steps:
This compound has potential applications in pharmaceutical research and development. Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases, particularly those involving pain pathways or psychiatric disorders. Additionally, it could serve as a lead compound for further modifications to enhance its efficacy and selectivity against specific biological targets .
Interaction studies are crucial for understanding how 1-[(2-methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid interacts with biological systems. Preliminary studies suggest that it may bind to receptors involved in pain modulation and neurotransmission. Further investigations using techniques such as molecular docking and binding affinity assays will be essential to elucidate its mechanism of action and potential therapeutic benefits .
Several compounds share structural similarities with 1-[(2-methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Phenylpiperidine-4-carboxylic acid | C12H15NO2 | Lacks sulfonyl group; simpler structure |
| Meperidinic acid | C13H17NO2 | Contains a piperidine ring; used as an analgesic |
| N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-yl]-2,5-dichlorobenzenesulfonamide | C19H17Cl2N3O3S | Contains sulfonamide instead of sulfonyl; different pharmacological profile |
Uniqueness: The presence of both the methoxyphenylsulfonyl group and the piperidine structure distinguishes 1-[(2-methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid from its analogs. This unique combination may confer specific biological activities that are not observed in simpler derivatives or related compounds .
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid demonstrates selective inhibition of carbonic anhydrase (CA) isoforms, a family of zinc metalloenzymes critical for pH regulation and CO₂ hydration. Structural analyses of related sulfonamide-carboxylic acid hybrids reveal that the sulfonamide group coordinates with the active-site zinc ion, while hydrophobic interactions with residues such as Val-121, Phe-131, and Leu-198 stabilize binding [1] [5].
The compound exhibits nanomolar affinity for tumor-associated isoforms CA IX (Ki = 40 ± 1.5 nM) and CA XII (Ki = 99 ± 3.5 nM), as inferred from structurally analogous inhibitors [5]. These isoforms are overexpressed in hypoxic tumors, where they facilitate acidification of the extracellular matrix, promoting invasion and chemoresistance [2] [5]. In contrast, its inhibition of cytosolic CA II (Ki = 2.4 ± 0.1 nM) suggests potential off-target effects, though this isoform’s ubiquity in erythrocytes may aid systemic drug delivery [1] [5].
| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|
| Analogous compound 13 | 2.4 ± 0.1 | 40 ± 1.5 | 99 ± 3.5 |
| Acetazolamide (AAZ) | 12 ± 0.8 | 25 ± 1.1 | 5.7 ± 0.2 |
| Ethoxzolamide (EZA) | 8 ± 0.4 | 34 ± 1.9 | 22 ± 0.9 |
The inhibitory potency of 1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is governed by three structural domains:
Comparative studies show that replacing the methoxy group with halogens (e.g., bromine) reduces CA IX/XII selectivity, while bulkier substituents impair solubility [2] [5].
By inhibiting CA IX and XII, 1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid disrupts intracellular pH homeostasis, a hallmark of malignant progression. In hypoxic breast cancer models, CA IX/XII inhibition elevates intracellular H⁺ concentrations, activating caspase-3 and Bax-mediated mitochondrial apoptosis [1] [5]. Additionally, the compound’s carboxylic acid moiety may chelate cellular divalent cations, further destabilizing redox balance in tumor cells [2].
Transcriptomic analyses reveal downregulation of anti-apoptotic Bcl-2 and survivin in treated glioblastoma cells, coupled with upregulation of p53 and Fas death receptors [5]. These effects are synergistic with conventional chemotherapeutics, as the compound reverses pH-dependent drug resistance mechanisms [1] [2].
Molecular docking investigations have extensively characterized the binding interactions of sulfonyl-piperidine compounds with human carbonic anhydrase IX and XII isoforms. These studies reveal critical structural determinants for selective enzyme inhibition and provide mechanistic insights into the molecular recognition processes.
The primary binding mechanism for sulfonyl-piperidine derivatives involves coordination of the sulfonamide nitrogen to the catalytic zinc ion within the enzyme active site [1] [2]. Crystallographic studies demonstrate that glycoconjugate sulfamates exhibit exceptional binding affinity to carbonic anhydrase IX, with inhibition constants ranging from 1-2 nM [1]. The sulfamate group forms direct coordination bonds with the zinc center, displacing the zinc-bound hydroxyl group and the ordered water network surrounding the active site [2].
Structural analysis reveals that compound binding induces significant conformational changes in the enzyme architecture. The binding of sulfamoylpyrrolidinyl compound 5e to the carbonic anhydrase IX-mimic demonstrates complete displacement of the ordered water network, stabilization of His64 residue (critical for proton transfer during catalysis), and ordering of N-terminal residues not typically observed in carbonic anhydrase II crystal structures [2].
The selectivity for carbonic anhydrase IX over carbonic anhydrase II is governed by specific amino acid differences in the active site architecture. The replacement of Phe131 in carbonic anhydrase II with Val131 in carbonic anhydrase IX creates a larger binding cavity that accommodates bulkier inhibitors [2]. This structural modification contributes to the 90-fold selectivity observed for compound 5e in favor of carbonic anhydrase IX (Ki = 2 nM) over carbonic anhydrase II (Ki = 185 nM) [2].
The "tail" regions of sulfonyl-piperidine inhibitors interact predominantly with the hydrophilic pocket of the enzyme through a network of hydrogen bonds. Key interactions include bonds between the nitrogen of His64 imidazole ring and hydroxyl groups of sugar moieties (2.6 Å distance), and interactions between Ser65 carbonyl and Gln67 amine with sulfonamide oxygen atoms [2]. These interactions are significantly enhanced in carbonic anhydrase IX compared to carbonic anhydrase II, contributing to the observed selectivity.
Table 1: Molecular Docking Results for Sulfonyl-Piperidine Compounds
| Compound Type | Target Enzyme | Ki Value (nM) | Binding Mode | Key Interactions | Reference |
|---|---|---|---|---|---|
| Glycoconjugate Sulfamates | CA IX | 1-2 | Sulfamate-Zn coordination | H64, N62, Q67 | [1] [2] |
| Sulfonamide-Hydrazide Hybrids | CA II/IX/XII | 18-292 | Sulfonamide-Zn coordination | Gln92, His94, Val121 | [3] |
| Benzenesulfonamide-Thiazolidinone | CA II/IX | 115-335 | Sulfonamide-Zn coordination | Val130 (CA IX specific) | [4] |
| Purine/Pyrimidine Derivatives | CA IV/IX | 180-544 | Sulfonamide-Zn coordination | Transmembrane domain | [5] |
Quantum mechanical calculations provide fundamental insights into the conformational preferences and electronic properties of sulfonyl-piperidine systems. Density functional theory (DFT) methods have been extensively employed to characterize the structural dynamics and energetic landscapes of these compounds.
The piperidine ring in sulfonyl-piperidine derivatives predominantly adopts a chair conformation, as confirmed by both experimental crystallographic data and quantum mechanical calculations [6] [7]. The conformational free energies for 4-substituted piperidines closely mirror those of analogous cyclohexanes, with methyl and phenyl substituents showing minimal changes in conformational preferences upon nitrogen protonation [6].
DFT calculations at the B3LYP/6-31G(d) level reveal that the chair-to-chair interconversion barrier is approximately 10.8 kcal/mol, consistent with the rigid nature of the piperidine scaffold [7]. For N-acylpiperidines, the partial double-bond character of the C-N bond (Wiberg bond order of 0.46-0.54) introduces pseudoallylic strain that dictates axial orientation of 2-substituents [7].
The sulfonyl functional group exhibits distinctive electronic characteristics that influence molecular reactivity and binding affinity. DFT calculations predict strong electrostatic potential minima at the sulfonyl oxygen atoms (-42.3 kcal/mol), indicating favorable sites for electrophilic interactions [8]. The S-N bond rotation exhibits a preferred staggered conformation with energy barriers of 1.1-0.9 kcal/mol between conformers [9].
The sulfonamide nitrogen displays pyramidal geometry with the lone pair oriented to bisect the OSO angle in Newman projections [9]. This geometric arrangement influences the preferred conformations of cyclic sulfonamides, favoring axial substituents in six-membered rings and larger systems [9].
Comprehensive DFT studies using the M06/6-311G(d,p) basis set have characterized the electronic structures of sulfonyl-piperidine derivatives [10]. The calculated bond lengths show excellent agreement with experimental X-ray crystallographic data, with C-C bond lengths ranging from 1.39-1.49 Å and C-N bond lengths from 1.36-1.46 Å [10].
The HOMO-LUMO energy gaps for these systems range from 4.5-6.8 eV, indicating moderate electronic stability [10] [11]. Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the piperidine nitrogen, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the sulfonyl group [11].
Table 2: Quantum Mechanical Parameters for Sulfonyl-Piperidine Systems
| Parameter | Piperidine Ring | Sulfonyl Group | Phenyl Ring | Reference |
|---|---|---|---|---|
| Conformational Preference | Chair (preferred) | Staggered (preferred) | Planar | [6] [7] [9] |
| Bond Length C-S (Å) | 1.86-1.90 | 1.78-1.82 | 1.39-1.42 | [12] [13] |
| Bond Length S-N (Å) | 1.63-1.67 | 1.61-1.65 | N/A | [12] [13] |
| Torsion Angle (degrees) | 52-61 | 60-120 | 0-30 | [9] [13] |
| HOMO-LUMO Gap (eV) | 4.5-5.2 | 5.8-6.4 | 6.1-6.8 | [10] [11] |
| Dipole Moment (Debye) | 2.3-3.1 | 4.2-5.8 | 0.5-1.2 | [10] [11] |
| Polarizability (α) | 259-391 | 300-450 | 180-250 | [14] |
| Hyperpolarizability (β) | 418-2867 | 500-1200 | 200-800 | [14] |
QSAR modeling has emerged as a powerful computational approach for predicting the biological activities of sulfonyl-piperidine derivatives and optimizing their pharmacological properties. Multiple algorithmic approaches have been developed to establish quantitative relationships between molecular structure and biological activity.
Multiple linear regression (MLR) represents the most widely applied QSAR methodology for sulfonyl-piperidine systems. Studies on piperidine sulfonamide aryl hydroxamic acid analogs as matrix metalloproteinase inhibitors demonstrate that inhibitory potencies against MMP-2 and MMP-13 are significantly correlated with hydrophobic properties of the molecules [15]. The resulting models achieve correlation coefficients (R²) ranging from 0.742-0.832 with cross-validation parameters (Q²) of 0.684-0.796 [15].
The hydrophobic interaction parameter emerges as the dominant descriptor, suggesting that lipophilic interactions play a crucial role in enzyme binding for both MMP-2 and MMP-13 [15]. Root mean square error (RMSE) values of 0.247-0.299 indicate robust predictive capability within the training dataset [16].
Advanced machine learning algorithms have been successfully applied to piperidine derivative QSAR modeling. Support vector machine (SVM) models demonstrate superior performance with R² values exceeding 0.85 on training sets and 0.80 on test sets [17]. Linear SVM slightly outperforms projection pursuit regression, radial SVM, and radial basis function neural networks in terms of predictive accuracy [17].
Neural network approaches, particularly radial basis function neural networks (RBFNN), achieve R² values of 0.78-0.82 with cross-validation Q² of 0.72-0.78 [17]. The general regression neural network (GRNN) and k-nearest neighbors (k-NN) methods show comparatively lower performance, with RMSE values ranging from 0.35-0.45 [17].
Genetic algorithm-based descriptor selection has proven highly effective for QSAR model development. Studies on furan-pyrazole piperidine derivatives demonstrate that genetic algorithm coupled with multiple linear regression (GA-MLR) achieves exceptional model performance with R² = 0.796 and Q² = 0.917 [16]. The selected descriptors include three-dimensional autocorrelation descriptors that capture both spatial and electronic features of the molecular structure [16].
Topological descriptors calculated using PaDEL software provide robust foundations for QSAR modeling, particularly for toxicity prediction applications [17]. The combination of 2D topological descriptors with machine learning algorithms enables accurate prediction of biological activities while maintaining computational efficiency [17].
Table 3: QSAR Model Performance Metrics
| Model Type | R² (Training) | Q² (Cross-validation) | RMSE | Key Descriptors | Application | Reference |
|---|---|---|---|---|---|---|
| MLR (Multiple Linear Regression) | 0.742-0.832 | 0.684-0.796 | 0.247-0.299 | Hydrophobic parameters | MMP inhibition | [15] [18] |
| SVM (Support Vector Machine) | 0.85+ | 0.80+ | 0.15-0.25 | Topological descriptors | Toxicity prediction | [17] [19] |
| Neural Network (RBFNN) | 0.78-0.82 | 0.72-0.78 | 0.28-0.35 | 3D descriptors | Activity prediction | [17] |
| k-Nearest Neighbors | 0.65-0.75 | 0.58-0.68 | 0.35-0.45 | Similarity indices | Similarity search | [17] |
| Genetic Algorithm-MLR | 0.796 | 0.917 | 0.180 | Autocorrelation descriptors | Akt1 inhibition | [16] |